molecular formula C6H5F5S2 B2731864 4-(Pentafluorothio)thiophenol CAS No. 845882-09-9

4-(Pentafluorothio)thiophenol

Cat. No.: B2731864
CAS No.: 845882-09-9
M. Wt: 236.22
InChI Key: QVHXLVBCMCJPHV-UHFFFAOYSA-N
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Description

Significance of Fluorinated Moieties in Molecular Design and Chemical Research

The introduction of fluorine and fluorinated groups into organic molecules has become a pivotal strategy in molecular design, particularly within medicinal chemistry and materials science. tandfonline.combohrium.comomicsonline.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacological characteristics. tandfonline.comnih.gov

Key benefits of incorporating fluorinated moieties include:

Enhanced Metabolic Stability: The C-F bond is more resistant to metabolic cleavage than a C-H bond, which can increase the bioavailability and in vivo half-life of a drug. tandfonline.combohrium.com

Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.comnih.gov

Increased Binding Affinity: The strategic placement of fluorine can lead to stronger interactions with biological targets, such as proteins, thereby enhancing the potency of a therapeutic agent. tandfonline.combohrium.com

The trifluoromethyl (CF3) group has been a widely used fluorinated moiety. However, the pentafluorosulfanyl (SF5) group is emerging as a compelling alternative, often referred to as a "super-trifluoromethyl" group due to its distinct and advantageous properties. enamine.netmdpi.com

The Pentafluorosulfanyl (SF5) Group: A Unique Functional Group

The pentafluorosulfanyl (SF5) group, consisting of a central sulfur atom bonded to five fluorine atoms, is gaining significant attention in advanced chemical research. uochb.czrowansci.com Its unique combination of properties makes it an attractive functional group for designing new pharmaceuticals, agrochemicals, and advanced materials. uochb.cztcichemicals.com

The key characteristics of the SF5 group include:

Strong Electron-Withdrawing Nature: The high electronegativity of the five fluorine atoms makes the SF5 group one of the most potent electron-withdrawing groups, significantly impacting the electronic properties of the molecule it is attached to. rowansci.com

High Thermal and Chemical Stability: The strength of the sulfur-fluorine bonds imparts exceptional stability to the SF5 moiety, making it resistant to thermal decomposition and chemical degradation. rowansci.comrsc.org This stability is superior to that of the more common trifluoromethyl (CF3) group. rsc.orgamphoteros.com

Increased Lipophilicity: Despite its high polarity, the SF5 group can increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. rowansci.comamphoteros.com

Comparative Analysis with Trifluoromethyl (CF3) Group in Advanced Chemical Research

The SF5 group is often compared to the well-established CF3 group. While both are strongly electron-withdrawing, the SF5 group exhibits several distinct properties that set it apart. amphoteros.comrsc.org

PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)
Electronic Effects Stronger electron-withdrawing group. rsc.orgscientificupdate.comStrong electron-withdrawing group. rsc.org
Steric Effects Larger steric demand. rsc.orgbenthamdirect.comSmaller steric demand. nsf.gov
Lipophilicity More lipophilic. amphoteros.comsinapse.ac.ukrsc.orgLess lipophilic. sinapse.ac.ukrsc.org
Volume Larger van der Waals volume. amphoteros.comnsf.govSmaller van der Waals volume. nsf.gov
Stability Extremely high hydrolytic and thermal stability. uochb.czrowansci.comamphoteros.comLess stable; can be hydrolyzed under certain conditions. amphoteros.com
Dipole Moment Induces a larger dipole moment. scientificupdate.comnsf.govrsc.orgInduces a smaller dipole moment. scientificupdate.com

The SF5 group's greater steric bulk can be used to influence the conformation of molecules and provide better protection for certain reactive sites. rsc.orgbenthamdirect.com Its higher lipophilicity is particularly advantageous in drug design for improving membrane permeability. sinapse.ac.ukrsc.org Furthermore, the exceptional stability of the SF5 group makes it a robust component in molecules designed for harsh conditions. rsc.orgamphoteros.com

Overview of 4-(Pentafluorothio)thiophenol within SF5 Chemistry

This compound is a chemical compound that features the pentafluorosulfanyl group attached to a thiophenol ring. This molecule serves as a valuable building block in the synthesis of more complex SF5-containing compounds. fishersci.ie

Historical Context of Pentafluorosulfanyl Thiophenol Research and Initial Characterization

The chemistry of the pentafluorosulfanyl group dates back to the mid-20th century. enamine.netmdpi.com The first organic compound containing the SF5 group, pentafluorosulfanylbenzene, was reported in the 1960s. scientificupdate.com However, for a long time, the development of SF5 chemistry was hampered by difficult and hazardous synthetic methods. scientificupdate.com

Initial research into aromatic SF5 compounds, including derivatives of thiophenol, was pioneered by Sheppard. oup.com These early studies established the strong electron-withdrawing nature of the SF5 group. collectionscanada.gc.ca In recent years, the development of new synthetic routes has made a wider range of SF5-containing building blocks, such as 4-(pentafluorothio)phenol and its derivatives, more accessible for research and development. collectionscanada.gc.caacs.org

The characterization of this compound and related compounds has been crucial for understanding the fundamental properties of the SF5 group and for expanding its application in various fields of chemistry.

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHXLVBCMCJPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Pentafluorothio Thiophenol and Its Derivatives

Direct Synthesis Strategies for 4-(Pentafluorothio)thiophenol

The direct synthesis of this compound and related aryl-SF₅ compounds has been approached through several key strategies, primarily involving the oxidative fluorination of sulfur-containing precursors or the transformation of other pentafluorosulfanyl aromatics.

Oxidative Fluorination of Thiophenol Precursors

Oxidative fluorination represents a primary pathway for the formation of the SF₅ group from lower oxidation state sulfur functionalities. This approach has evolved from classical methods requiring harsh reagents to more contemporary systems offering improved yields and functional group tolerance.

One of the foundational methods for the synthesis of aryl-SF₅ compounds was developed by Sheppard in the 1960s. This approach involves the direct fluorination of diaryl disulfides (Ar₂S₂) with silver difluoride (AgF₂). The reaction proceeds through the oxidation of the disulfide bond and subsequent fluorination to form the pentafluorosulfanyl group. While pioneering, this method often requires high temperatures and can be limited by the availability and handling of AgF₂. The yields for nitro-substituted phenylsulfur pentafluorides, for instance, are typically in the range of 15% to 30%. youtube.com

PrecursorReagentProductYield (%)
Di(4-nitrophenyl) disulfideAgF₂4-Nitro-1-(pentafluorothio)benzene15-30

This table illustrates the typical yield for the synthesis of a nitro-substituted aryl-SF₅ compound using Sheppard's method.

To overcome the limitations of classical methods, significant research has been directed towards the development of more efficient and milder oxidative fluorination reagents.

Onium Halides with Silver(II) Fluoride (B91410): A notable advancement involves the combination of onium halides with silver(II) fluoride (AgF₂). This system provides a significantly enhanced oxidative fluorination environment, enabling the single-step conversion of various thiophenol derivatives to their corresponding SF₅ compounds in high yields. The enhanced reaction rate is attributed to the formation of an onium fluoroargentate(II) intermediate. This method has broadened the scope of accessible aryl-SF₅ compounds from common building blocks like aryl fluorides, bromides, and iodides through a two-step sequence of thiolation followed by oxidative fluorination. gold-chemistry.org

Trichloroisocyanuric Acid: Another contemporary approach utilizes trichloroisocyanuric acid (TCCA) in combination with a fluoride source, such as potassium fluoride (KF), for the synthesis of aryl tetrafluoro-λ⁶-sulfanyl chlorides (ArSF₄Cl) from diaryl disulfides. gold-chemistry.org These ArSF₄Cl intermediates are then readily converted to the final ArSF₅ compounds. This gas-reagent-free method avoids the use of hazardous reagents like elemental chlorine.

Halogenation of Thiols with N-Chlorosuccinimide: While not a direct one-step conversion to the SF₅ group, N-chlorosuccinimide (NCS) plays a crucial role in the synthesis of key intermediates. Thiols can be chlorinated with NCS to form sulfenyl chlorides (ArSCl). These sulfenyl chlorides are versatile precursors that can be further oxidized and fluorinated to generate the desired pentafluorosulfanyl aromatics. This multi-step approach, initiated by the NCS-mediated chlorination, offers an alternative pathway to the target compounds.

Transformations from Related Pentafluorosulfanyl Aromatics (e.g., from SF₄Cl derivatives)

An important strategy for the synthesis of aryl-SF₅ compounds, including this compound, involves the transformation of aryl tetrafluoro-λ⁶-sulfanyl chlorides (ArSF₄Cl). These SF₄Cl derivatives serve as key precursors that can be converted to the corresponding SF₅ compounds. The synthesis of ArSF₄Cl can be achieved through the oxidative fluorination of various sulfur-containing starting materials, including arylphosphorothiolates. Once formed, the ArSF₄Cl compound can be subjected to a fluoride exchange reaction to yield the final ArSF₅ product. This two-step process provides a convergent and versatile route to a wide range of functionalized aryl-SF₅ compounds.

Synthesis of Substituted this compound Derivatives

The presence of the hydroxyl group in 4-(pentafluorothio)phenol allows for further chemical modification, enabling the synthesis of a variety of derivatives with tailored properties.

Derivatization at the Hydroxyl Moiety

The hydroxyl group of 4-(pentafluorothio)phenol can be derivatized through standard organic transformations to form ethers and esters.

Etherification: The formation of ethers from 4-(pentafluorothio)phenol can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to yield the desired ether derivative. gold-chemistry.orggordon.edu

Esterification: Esters of 4-(pentafluorothio)phenol can be synthesized through reaction with acyl chlorides or carboxylic acid anhydrides. The reaction of the phenol (B47542) with an acyl chloride, such as ethanoyl chloride, proceeds at room temperature to form the corresponding phenyl ester and hydrogen chloride. For less reactive acylating agents, it may be necessary to first convert the phenol to its more nucleophilic phenoxide form by treatment with a base. Alternatively, Fischer-Speier esterification, which involves the acid-catalyzed reaction of the phenol with a carboxylic acid, can be employed, although this method is generally less efficient for phenols compared to alcohols. libretexts.orgchemguide.co.uk Additionally, 4-(pentafluorothio)phenol can be used to create active esters for applications such as in the synthesis of hexylamides. fishersci.cabiosynth.com

Derivative TypeReagentsGeneral Product Structure
EtherBase (e.g., NaOH), Alkyl Halide (R-X)R-O-Ar-SF₅
EsterAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O)RCOO-Ar-SF₅

This table summarizes the general approaches for the derivatization of the hydroxyl moiety of 4-(pentafluorothio)phenol.

Modification of the Aromatic Ring System

The functionalization of the aromatic ring bearing a pentafluorosulfanyl group is a key strategy for creating diverse derivatives. Synthetic routes often begin with a more readily available precursor, such as 4-(pentafluorothio)aniline, which can then be modified before converting the amino group to a thiol.

Key research findings demonstrate that direct modification of the SF5-substituted aromatic ring is feasible. For instance, electrophilic aromatic substitution reactions such as bromination can be performed. The synthesis of 2-bromo-4-(pentafluorothio)aniline and 2,6-dibromo-4-(pentafluorothio)aniline has been achieved by treating 4-(pentafluorothio)aniline with N-bromosuccinimide (NBS). mdpi.com

Furthermore, these halogenated intermediates serve as versatile handles for carbon-carbon bond formation. A palladium-catalyzed cross-coupling reaction between 2-bromo-4-(pentafluorothio)aniline and methylboronic acid has been successfully employed to produce 2-methyl-4-(pentafluorothio)aniline. nih.gov This methylation proceeds in good yield and demonstrates the utility of Suzuki-type couplings for introducing alkyl groups onto the SF5-bearing aromatic core. Another example includes the bromination of 2-methyl-4-(pentafluorothio)aniline with NBS to yield 2-bromo-6-methyl-4-(pentafluorothio)aniline, further showcasing the stepwise modification of the ring. mdpi.comnih.gov

Table 1: Examples of Aromatic Ring Modification of 4-(Pentafluorothio)aniline Derivatives

Starting Material Reagent(s) Product Reaction Type
4-(Pentafluorothio)aniline N-Bromosuccinimide (NBS) 2-Bromo-4-(pentafluorothio)aniline Bromination
2-Bromo-4-(pentafluorothio)aniline Methylboronic acid, Pd(dppf)Cl₂·DCM, Cs₂CO₃ 2-Methyl-4-(pentafluorothio)aniline Suzuki Coupling
2-Methyl-4-(pentafluorothio)aniline N-Bromosuccinimide (NBS) 2-Bromo-6-methyl-4-(pentafluorothio)aniline Bromination

Formation of SF5-Containing Oligophenylene Systems (e.g., Biphenyl (B1667301) and Terphenyl Thiolates)

The construction of extended π-conjugated systems incorporating the SF5 group is of significant interest for developing advanced materials. The synthesis of SF5-terminated oligophenylene thiolates, such as biphenyl and terphenyl derivatives, has been systematically achieved. researchgate.netresearchgate.net

The general strategy involves a multi-step sequence starting from 4-(pentafluorosulfanyl)aniline. A key intermediate, 4,4,5,5-tetramethyl-2-(4-(pentafluorosulfanyl)phenyl)-1,3,2-dioxaborolane, is synthesized via a diazotization reaction followed by a borylation step. This boronic ester is a crucial building block for subsequent palladium-catalyzed Suzuki cross-coupling reactions. researchgate.netresearchgate.net

To construct the biphenyl system, this boronic ester is coupled with a protected 4'-bromo-[1,1'-biphenyl]-4-thiol. Similarly, the terphenyl system is built by coupling the same SF5-phenylboronic ester with a protected 4''-bromo-[1,1':4',1''-terphenyl]-4-thiol. The coupling reaction is typically catalyzed by a palladium complex such as Pd(dppf)Cl₂ in the presence of a base like cesium fluoride (CsF). The thiol group is protected during these steps, often as a 3,4-dimethoxybenzyl sulfane. The final step involves the deprotection of the thiol group, commonly using trifluoroacetic acid (TFA) in the presence of a scavenger like anisole, to yield the target oligophenylene thiols. researchgate.netresearchgate.net

Table 2: Synthetic Route to SF5-Oligophenylene Thiolates

Target Compound Key Reactants Catalyst/Base Key Steps
4'-(Pentafluorosulfanyl)-[1,1'-biphenyl]-4-thiol (SF5-BPT) 2-(4-(SF5)phenyl)-1,3,2-dioxaborolane, Protected 4'-bromo-[1,1'-biphenyl]-4-thiol Pd(dppf)Cl₂, CsF Suzuki Coupling, Deprotection
4''-(Pentafluorosulfanyl)-[1,1':4',1''-terphenyl]-4-thiol (SF5-TPT) 2-(4-(SF5)phenyl)-1,3,2-dioxaborolane, Protected 4''-bromo-[1,1':4',1''-terphenyl]-4-thiol Pd(dppf)Cl₂, CsF Suzuki Coupling, Deprotection

Preparation of Non-Metallic and Metallic Pentafluorothiophenol (B1630374) Derivatives

Synthesis of Sulfur-Heteroatom Bonded Compounds (e.g., with Boron, Carbon, Silicon, Germanium, Phosphorus, Arsenic, Antimony, Sulfur, and Chlorine)

The synthesis of derivatives featuring a bond between the sulfur atom of this compound and various heteroatoms is an area of specialized chemical synthesis. While the chemistry of the less complex analogue, pentafluorothiophenol (C₆F₅SH), is more extensively documented, specific examples for this compound are emerging.

A notable example is the formation of a sulfur-sulfur bond. The disulfide, 1,2-bis(4-(pentafluorosulfanyl)phenyl)disulfane, has been synthesized from 4-(pentafluorosulfanyl)aniline. researchgate.netresearchgate.net The synthesis involves a diazotization reaction followed by treatment with potassium methyl xanthate and subsequent hydrolysis, which leads to the formation of the disulfide product. This compound serves as a stable precursor for the corresponding thiol, which can be generated by a reduction step. researchgate.netresearchgate.net

The preparation of this compound derivatives with other non-metallic elements such as boron, silicon, germanium, phosphorus, arsenic, antimony, and chlorine is not as widely reported in the surveyed literature. These syntheses often require specialized reagents and conditions, and the reactivity of the SF5-substituted thiol may differ significantly from simpler thiophenols.

Formation of Metal Pentafluorothiophenolate Complexes (e.g., Lead, Copper, Gold, Platinum, Nickel, Cobalt, Iron, Cesium, Zinc)

The formation of metal complexes with 4-(pentafluorothio)thiophenolate as a ligand is fundamental to applications such as the development of self-assembled monolayers (SAMs) and new catalytic systems. However, compared to the extensive coordination chemistry of pentafluorothiophenol (C₆F₅SH), detailed synthetic reports for a broad range of discrete metal complexes with the 4-SF₅C₆H₄S⁻ ligand are limited in the scientific literature.

The most prominent example is the interaction with gold (Au). SF5-terminated oligophenylene thiols, including 4'-(pentafluorosulfanyl)-[1,1'-biphenyl]-4-thiol, are specifically designed to form SAMs on Au(111) substrates. researchgate.netresearchgate.net The formation of these monolayers inherently involves the creation of a gold-thiolate bond at the surface, demonstrating the successful complexation of the thiolate with gold. This process is typically achieved by immersing a gold substrate into a solution of the SF5-containing thiol. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Pentafluorothio Thiophenol Systems

Oxidation and Reduction Pathways

The sulfur atom in the thiol group of 4-(pentafluorothio)thiophenol is susceptible to both oxidation and reduction, allowing it to act as a reducing agent or participate in oxidative coupling reactions.

Oxidation to Bis(pentafluorophenyl)disulfide

Like most thiols, this compound is expected to undergo oxidation to form the corresponding disulfide, bis(4-(pentafluorothio)phenyl) disulfide. This oxidative coupling is a common reaction for thiophenols and can be achieved with various oxidizing agents. biolmolchem.com The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two protons and two electrons.

While specific studies detailing the oxidation of this compound were not identified, the behavior of its analogue, pentafluorothiophenol (B1630374) (C₆F₅SH), is well-documented. Pentafluorothiophenol is readily oxidized to bis(pentafluoro-phenyl) disulfide. cdnsciencepub.com This transformation can be accomplished using oxidants like bromine. cdnsciencepub.com Furthermore, this oxidation is also observed as a concurrent reaction when pentafluorothiophenol is used to reduce certain metal oxides, such as lead(IV) oxide (PbO₂) and manganese dioxide (MnO₂). cdnsciencepub.com

Reductive Behavior towards Metal Ions and Metal Oxides

This compound can act as a reducing agent, particularly towards various metal ions and metal oxides. In these reactions, the thiol is typically oxidized to the corresponding disulfide while the metal species is reduced to a lower oxidation state.

Studies on the analogous compound pentafluorothiophenol have demonstrated its capacity to reduce a range of metal ions and oxides. cdnsciencepub.com For instance, it reduces Cu²⁺ to Cu(I), AuCl₄⁻ to Au(I), and PtCl₆²⁻ to Pt(II), resulting in the formation of the respective metal pentafluorophenylthio derivatives. cdnsciencepub.com Similarly, it reacts with oxides like lead(IV) oxide (PbO₂), manganese dioxide (MnO₂), and tellurium compounds like H₂TeO₃. cdnsciencepub.com In the reaction with PbO₂, both the disulfide and the lead(II) mercaptide, Pb(SC₆F₅)₂, are formed. cdnsciencepub.com The reaction with H₂TeO₃ reduces the tellurate (B1236183) to metallic tellurium, while the thiol is oxidized to the disulfide. cdnsciencepub.com

The reductive behavior of pentafluorothiophenol towards various metal species is summarized in the table below. It is anticipated that this compound would exhibit similar reductive properties.

Oxidizing AgentReduced Product(s)Thiol-Derived Product(s)Reference
Cu²⁺Cu(I) mercaptideBis(pentafluorophenyl)disulfide cdnsciencepub.com
AuCl₄⁻Au(I) mercaptideNot specified cdnsciencepub.com
PtCl₆²⁻Pt(II) mercaptideNot specified cdnsciencepub.com
PbO₂Pb(II) mercaptideBis(pentafluorophenyl)disulfide cdnsciencepub.com
H₂TeO₃Metallic Tellurium (Te)Bis(pentafluorophenyl)disulfide cdnsciencepub.com
MnO₂Perfluoropoly(phenylene sulfide)Not applicable (polymerization) cdnsciencepub.com

Nucleophilic and Electrophilic Transformations

The deprotonated form of this compound, the 4-(pentafluorothio)thiolate anion, is a potent nucleophile due to the lone pairs of electrons on the sulfur atom. This nucleophilicity allows it to participate in a variety of addition and substitution reactions.

Reactions of 4-(Pentafluorothio)thiolate Anions (e.g., with Cyanamide (B42294) to form Isothiourea)

The 4-(pentafluorothio)thiolate anion is expected to react as a nucleophile with electrophilic substrates. A relevant example of such reactivity is the addition of thiolate anions to cyanamide to form isothioureas.

While direct studies on the 4-(pentafluorothio)thiolate anion are not available, research on the addition of other aromatic thiolate anions to cyanamide provides significant mechanistic insight. rsc.org This reaction is reversible and subject to catalysis. The strong electron-withdrawing nature of the SF₅ group in this compound would increase its acidity compared to thiophenol, leading to a higher concentration of the reactive thiolate anion at a given pH.

General-Acid Catalysis in Nucleophilic Addition Reactions

The addition of aromatic thiolate anions to cyanamide has been shown to be subject to general-acid catalysis. rsc.org In this mechanism, the addition of the thiolate anion is facilitated by a proton donor (a general acid), which protonates the nitrogen atom of the cyanamide in the transition state. This process lowers the activation energy of the reaction.

For the addition of thiophenol and 4-nitrothiophenol (B108094) to cyanamide, the reaction is catalyzed by tertiary ammonium (B1175870) ions. rsc.org The effectiveness of the catalysis is quantified by the Brønsted coefficient, α, which was found to be 0.26 for thiophenol and 0.31 for 4-nitrothiophenol. rsc.org These values indicate a moderate degree of proton transfer from the general acid to the cyano nitrogen atom in the transition state. rsc.org It is concluded that the mechanism of catalysis involves a partial transfer of a proton to the cyano nitrogen atom in the transition state. rsc.org

Mechanistic Probes (e.g., Solvent Isotope Effects, Transition State Analysis, S-C bond formation)

Mechanistic details of the addition of thiolate anions to electrophiles can be elucidated using various physical organic chemistry tools, including solvent isotope effects and Brønsted correlations.

In the study of aromatic thiol addition to cyanamide, several mechanistic probes were employed: rsc.org

Solvent Isotope Effect: A small solvent isotope effect of kH₂O/kD₂O = 1.6 was observed for the catalysis by 4-morpholinoethanesulfonic acid (MES) buffer and for the uncatalyzed addition of thiophenol. rsc.org This value is consistent with significant movement of a proton in the rate-determining transition state.

Transition State Analysis: The reaction exhibits a central transition state where the formation of the sulfur-carbon (S-C) bond is a key feature. A Brønsted coefficient of βnuc = 0.55 was determined for the S-C bond formation. rsc.org This value suggests that the S-C bond is approximately half-formed in the transition state, indicating a synchronous process where bond formation and charge development are partially advanced.

These mechanistic findings for other aromatic thiols provide a strong framework for predicting the behavior of the 4-(pentafluorothio)thiolate anion in similar nucleophilic addition reactions.

Photochemical and Degradation Studies of SF₅ Compounds

The environmental fate and degradation pathways of aromatic compounds bearing the pentafluorosulfanyl (SF₅) group are of significant interest. Studies on the direct photolytic fate of aromatic SF₅ compounds have shown that the SF₅ group can be completely degraded under actinic radiation, with degradation half-lives on the order of hours. nih.govresearchgate.net

The primary photodegradation mechanism involves the cleavage of the sulfur-fluorine bonds. Research has demonstrated that upon photolysis, five equivalents of fluoride (B91410) are released into the aqueous environment. nih.govresearchgate.net This defluorination process culminates in the formation of a benzenesulfonate (B1194179) as the final, stable degradation product. nih.govresearchgate.net This transformation represents a significant finding, as it was the first evidence that the robust pentafluorosulfanyl group could be degraded under mild, environmentally relevant conditions. nih.gov The reaction can be monitored using various analytical techniques, including high-performance liquid chromatography, ¹⁹F nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry, to track the disappearance of the parent compound and the emergence of the final benzenesulfonate product. nih.gov

Summary of Photodegradation Findings for Aromatic SF₅ Compounds nih.govresearchgate.net
ParameterObservation
Radiation SourceActinic Radiation
Degradation Half-lifeHourly
Fluoride Release5 equivalents
Final ProductBenzenesulfonate

Influence of the SF₅ Group on Reaction Selectivity and Kinetics

The pentafluorosulfanyl (SF₅) group exerts a powerful influence on the selectivity and kinetics of organic reactions through a combination of steric and electronic effects. Its properties are distinct from other common functional groups like trifluoromethyl (CF₃) and tert-butyl, making it a unique tool for controlling reactivity. researchgate.netrsc.org

Steric Effects: The SF₅ group is sterically demanding, with a volume greater than a CF₃ group but less than a tert-butyl group. rsc.org This bulkiness can significantly hinder certain reaction pathways. A clear example is its effect on nih.govnih.gov-sigmatropic rearrangements, such as the Johnson-Claisen rearrangement. nih.govrsc.org Studies on γ-SF₅-substituted allylic alcohols have shown that the steric bulk of the SF₅ group prevents the nih.govnih.gov-sigmatropic rearrangement from occurring at the SF₅-substituted double bond. nih.govrsc.org In systems containing a second, non-SF₅-substituted double bond, the rearrangement proceeds exclusively at the sterically unencumbered site. nih.govrsc.org This demonstrates that the steric demand, rather than the electronic properties of the SF₅ group, is the critical factor in preventing this type of rearrangement. rsc.org

Electronic Effects: Electronically, the SF₅ group is one of the most powerful electron-withdrawing groups, a property that stems from the high electronegativity of the fluorine atoms. rowansci.com This strong inductive effect is coupled with a profound dipole moment, which is significantly greater than that of a trifluoromethyl group. rsc.org This large dipole can be harnessed to direct the stereochemistry of reactions, particularly those that proceed through transition states with significant charge separation. rsc.orgrsc.orgresearchgate.net The Staudinger ketene-imine cycloaddition is a classic example where the SF₅ group's dipolar effects are employed to control diastereoselectivity. rsc.orgrsc.org The group's electronic influence can be used to favor the formation of one stereoisomer over another by stabilizing a specific charged transition state. rsc.org

Comparative Properties of SF₅ and Other Functional Groups rsc.org
PropertySF₅ GroupCF₃ Grouptert-Butyl Group
Volume (ų)55.434.676.9
Calculated Dipole Moment (D)¹2.782.06N/A
Primary Influence in RearrangementsSteric HindranceElectronicSteric Hindrance
Primary Influence in CycloadditionsElectronic (Dipolar)ElectronicSteric Hindrance

¹Dipole moment for pentafluorosulfanylmethane and 1,1,1-trifluoroethane.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , sufficient information is not available in the public domain to generate the detailed article as requested. While general information regarding the existence and structure of this compound can be found, specific experimental data from advanced characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are not readily accessible.

The required detailed research findings, including ¹⁹F and ¹H NMR chemical shifts and coupling patterns, high-resolution mass spectrometry molecular mass determination and fragment analysis, and specific infrared absorption peak assignments for this compound, could not be located in published scientific literature or spectral databases.

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Advanced Characterization and Spectroscopic Analysis of 4 Pentafluorothio Thiophenol and Its Derivatives

Surface-Sensitive Spectroscopic Techniques for SF5-Terminated Films

The detailed characterization of thin films and surfaces terminated with the pentafluorothio (SF5) group relies heavily on surface-sensitive spectroscopic techniques. Among these, X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are particularly powerful for elucidating the elemental composition, chemical states, and molecular orientation of these functionalized surfaces. This section will delve into the application of these techniques for the analysis of films derived from 4-(pentafluorothio)thiophenol and its derivatives.

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Thin Film and Surface Analysis

Self-assembled monolayers (SAMs) created from aromatic thiols with an SF5 terminal group provide a well-defined system for studying the properties of this unique functional group at interfaces. Synchrotron-based XPS and NEXAFS are instrumental in confirming the successful formation of these monolayers and in determining their structural and electronic characteristics. sciopen.com

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For SF5-terminated aromatic SAMs on a gold substrate, XPS is used to verify the presence of all expected elements (C, S, F) and to probe their chemical environments. researchgate.net

High-resolution XPS spectra reveal distinct binding energies for the different sulfur atoms within the monolayer. The S 2p spectrum can be deconvoluted into two main components, corresponding to the thiolate sulfur atom bonded to the gold substrate and the sulfur atom of the SF5 group at the monolayer's terminus. researchgate.net Similarly, the F 1s spectrum provides a characteristic signature of the fluorine atoms in the SF5 group. The C 1s spectrum gives information about the carbon atoms in the aromatic backbone.

Below is a table summarizing typical binding energies observed in the XPS analysis of SF5-terminated aromatic self-assembled monolayers.

Core Level Chemical Species Binding Energy (eV)
S 2p₃/₂Thiolate (S-Au)~162.0
S 2p₃/₂Pentafluorothio (-SF5)~170.0
F 1sPentafluorothio (-SF5)~688.0
C 1sAromatic Ring~284.5 - 285.5
Au 4f₇/₂Gold Substrate~84.0

Note: Binding energies can vary slightly depending on the specific molecular structure, monolayer packing, and instrument calibration.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS spectroscopy is a powerful tool for investigating the orientation of molecules within thin films. By analyzing the angular dependence of the absorption of polarized X-rays, the average tilt angle of the molecular backbone can be determined. aps.org In the case of SF5-terminated aromatic SAMs, C K-edge NEXAFS is particularly informative. researchgate.net

The C K-edge NEXAFS spectra of these films exhibit several distinct absorption resonances corresponding to electronic transitions from the C 1s core level to unoccupied molecular orbitals. The most prominent features are the π* and σ* resonances associated with the aromatic ring. researchgate.net The intensity of these resonances varies with the angle of incidence of the polarized X-ray beam, and this dichroism provides a direct measure of the molecular orientation. For upright-standing aromatic molecules, the π* resonance is maximized at grazing incidence, while the σ* resonance is more intense at normal incidence.

Key absorption resonances observed in the C K-edge NEXAFS spectra of SF5-terminated phenylthiolate SAMs are detailed in the table below.

Resonance Transition Energy (eV) Assignment
1C 1s → π₁~285.0Phenyl C=C
2C 1s → π₂~287.5Phenyl C=C
3C 1s → σ~292.0Phenyl C-C, C-S
4C 1s → σ~298.0Phenyl C-H

Note: The exact energies and assignments of NEXAFS resonances can be influenced by the specific molecular environment and theoretical models used for interpretation.

The analysis of both XPS and NEXAFS data provides a comprehensive picture of SF5-terminated films, confirming their chemical integrity and revealing a densely packed, upright molecular orientation. sciopen.com These findings are crucial for understanding the unique wetting and electrostatic properties imparted by the highly polar SF5 group at surfaces. sciopen.com

Theoretical and Computational Studies on 4 Pentafluorothio Thiophenol Chemistry

Electronic Structure and Bonding Analysis

The unique properties of the SF5 group, often termed a "super-trifluoromethyl" group, stem from its distinct electronic structure. nih.govenamine.net Computational analysis is crucial for dissecting the bonding within this moiety and its electronic influence on the thiophenol ring.

Quantum chemical methods are fundamental to understanding the behavior of SF5-containing compounds. rowansci.com Density Functional Theory (DFT) calculations have been effectively employed to investigate the geometry, electronic distribution, and reactivity of molecules bearing the SF5 group. researchgate.netresearchgate.netsciopen.com

These computational studies reveal that the sulfur atom in the SF5 group has an approximately octahedral coordination environment. researchgate.net The S-F bonds have been characterized, with calculations showing slight differences between the single axial S-F bond and the four equatorial S-F bonds. researchgate.net For instance, in one crystal structure analysis, the axial S–F bond was found to be the longest. researchgate.net DFT calculations can rationalize stereoselective outcomes in reactions, such as the preference for cis-isomers in the formation of SF4Cl adducts, by analyzing the thermodynamic stability of the products. chemrxiv.org However, the size and complexity of the SF5 group can make these quantum chemical calculations challenging, often requiring advanced computational approaches. rowansci.com

The SF5 group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that significantly influences the characteristics of the parent molecule. enamine.netrowansci.comresearchgate.net This effect is a combination of a strong inductive pull and a minor resonance contribution. researchgate.net

Electronegativity and Hammett Constants: The high electronegativity of the SF5 group (Pauling scale χ = 3.65) surpasses that of the trifluoromethyl (CF3) group (χ = 3.36). researchgate.net This strong electron-withdrawing nature is quantitatively described by Hammett constants. The SF5 group possesses a large positive para Hammett constant (σp), indicating strong electron withdrawal from the para position of an aromatic ring. This is primarily due to its significant inductive effect (σI), with a smaller resonance component (σR). researchgate.net

ParameterSF5 GroupCF3 Group
Electronegativity (χ) 3.65 researchgate.net3.36 researchgate.net
Hammett Constant (σp) 0.68 researchgate.netmeliusorganics.com0.54 researchgate.netmeliusorganics.com
Inductive Constant (σI) 0.55 researchgate.net0.39 researchgate.net
Resonance Constant (σR) 0.11 researchgate.net0.12 researchgate.net
CompoundpKa (in H2O)
Thiophenol6.62 wikipedia.org
Pentafluorothiophenol (B1630374)2.68 wikipedia.orgsmolecule.com
4-(Pentafluorothio)thiophenol Predicted to be < 2.68

Mechanistic Computational Modeling

Computational modeling is a powerful asset for mapping the intricate details of reaction mechanisms involving SF5-substituted compounds.

DFT calculations have been instrumental in providing a deeper mechanistic understanding of various reactions. researchgate.netresearchgate.net For instance, in the synthesis of SF5-arenes via oxidative fluorination of thiols, computational studies help to elucidate the reaction mechanism for the transformation of an ArSF3 intermediate into the final ArSF5 product. researchgate.net

Mechanistic studies, often combining experimental work with DFT calculations, have also been applied to understand the hydroelementation of SF5-alkynes with nucleophiles. researchgate.net These studies can explain the reactivity and selectivity differences observed between SF5- and CF3-alkynes. researchgate.net Furthermore, computational analysis has been used to probe the mechanism of radical additions, such as the iodopentafluorosulfanylation of alkynes, by modeling the generation of SF5 radicals and the subsequent radical chain propagation steps. acs.org

The three-dimensional structure of the SF5 group significantly impacts the conformation and reactivity of the molecule to which it is attached. The SF5 group has a distinct octahedral geometry and is sterically demanding, with a volume intermediate between that of a trifluoromethyl group and a tert-butyl group. acs.orgnih.gov

Advanced Computational Techniques in SF5 Chemistry

The inherent complexity of the SF5 group presents unique challenges for theoretical modeling. rowansci.com To address this, researchers are employing more sophisticated computational strategies. Cloud-based quantum chemistry platforms that utilize machine learning algorithms and efficient computational methods are emerging as crucial tools. rowansci.com These advanced techniques help to overcome the computational barriers associated with the size and electronic complexity of the SF5 moiety, enabling more accurate modeling and prediction of the properties of SF5-containing compounds like this compound. rowansci.com

Molecular Simulation Approaches for SF5-Containing Systems

Molecular simulations provide powerful tools for investigating the behavior of complex chemical systems at an atomic level. For molecules containing the pentafluorothio (SF5) group, such as this compound, computational methods like Molecular Dynamics (MD) simulations are employed to elucidate structural, dynamic, and thermodynamic properties. These simulations model the interactions between atoms over time, offering insights that can be difficult to obtain through experimental means alone.

The foundation of an MD simulation is the force field, a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. For SF5-containing systems, the force field must accurately describe the unique electronic and steric properties of the hypervalent sulfur center and the highly electronegative fluorine atoms. The process typically involves several key stages:

System Setup: The molecule of interest is placed in a simulation box, often solvated with explicit water molecules to mimic physiological or solution-phase conditions. Ions may be added to neutralize the system.

Energy Minimization: The initial geometry of the system is optimized to remove unfavorable steric clashes and bring the system to a low-energy starting conformation.

Equilibration: The system is gradually heated to the desired simulation temperature and equilibrated at the target pressure. This phase allows the system to relax and reach a stable state.

Production Run: Following equilibration, the simulation is run for an extended period, during which atomic trajectories are recorded. These trajectories are then analyzed to calculate macroscopic properties from the microscopic behavior.

MD simulations can be used to study various aspects of SF5-containing compounds, including conformational preferences, interactions with biological macromolecules like proteins, and the influence of the SF5 group on molecular properties such as lipophilicity and electrostatic potential. The accuracy of these simulations is highly dependent on the quality of the force field parameters used.

Table 1: Key Parameters in Molecular Dynamics Simulations for SF5-Systems

ParameterDescriptionRelevance for SF5 Compounds
Force FieldA collection of equations and associated constants designed to reproduce molecular geometry and energies. Examples include OPLS, AMBER, and CHARMM.Must accurately model the hypervalent sulfur and the strong S-F bonds, which have unique charge distributions and geometries.
Water ModelDefines the geometry and charge distribution of water molecules used for solvation. Common models include TIP3P and SPC/E.Crucial for studying solubility and interactions in aqueous environments, as the SF5 group's properties can influence local water structure.
Simulation TimeThe duration of the production phase of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs).Longer simulations are required to capture slower conformational changes or complex binding events.
EnsembleThe statistical ensemble that defines the thermodynamic state of the system (e.g., NVT for constant particle number, volume, and temperature; NPT for constant pressure).NPT is commonly used to simulate systems under conditions that mimic standard laboratory experiments.

Application of Machine Learning and Artificial Intelligence in Predicting SF5 Compound Behavior and Properties

The application of machine learning (ML) and artificial intelligence (AI) has become increasingly prevalent in chemistry for predicting the properties and behavior of molecules, including complex SF5-containing compounds. These computational approaches can overcome the challenges associated with quantum chemical calculations for large molecules and can screen vast chemical spaces more efficiently than experimental methods. The core task of ML in this context is to learn the relationship between a molecule's structure and its properties.

This process involves several steps:

Data Collection: A large dataset of molecules with known properties is assembled.

Molecular Representation: Molecules are converted into machine-readable formats, known as molecular descriptors or fingerprints. These can range from simple counts of atom types to complex graph-based representations of the molecular structure.

Model Training: An ML algorithm, such as a deep neural network (DNN) or random forest (RF), is trained on the dataset. The algorithm learns to map the molecular representations to their corresponding properties.

Prediction: Once trained, the model can predict the properties of new, unseen molecules, such as novel SF5-containing compounds.

For SF5 compounds, AI and ML can predict a wide range of characteristics. This includes fundamental physicochemical properties like boiling points and melting points, as well as properties relevant to medicinal chemistry, such as solubility, lipophilicity (LogP), and potential biological activity. By identifying patterns in data, these models can estimate how the introduction of a bulky and highly electronegative SF5 group will alter a molecule's behavior. Explainable AI (XAI) methods can further provide insights into why a model makes a certain prediction, helping chemists understand the structural features that drive a compound's properties.

Table 2: Workflow for AI/ML-Based Property Prediction of SF5 Compounds

StepDescriptionExample Tools and Techniques
1. Data CurationGathering and cleaning a dataset of compounds with experimentally measured properties.Public databases (e.g., ChEMBL, PubChem), internal corporate data.
2. FeaturizationConverting chemical structures (e.g., SMILES strings) into numerical descriptors.Molecular fingerprints (e.g., ECFP), physicochemical descriptors, graph convolutional networks (GCNs).
3. Model Selection & TrainingChoosing and training a suitable machine learning algorithm on the featurized data.Random Forest, Support Vector Machines (SVM), Multilayer Perceptron (MLP), Deep Neural Networks (DNNs).
4. Validation & PredictionEvaluating the model's performance on a separate test set and using it to predict properties for new SF5 compounds.Cross-validation, calculation of metrics like R-squared (R²) for regression or ROC-AUC for classification.

Applications of 4 Pentafluorothio Thiophenol and Sf5 Derivatives in Chemical Research

Role as Building Blocks in Organic Synthesis

4-(Pentafluorothio)thiophenol and its derivatives are versatile synthons in organic chemistry, serving as foundational materials for the construction of more elaborate molecular architectures. Their utility stems from the ability to introduce the SF5 group into a variety of organic frameworks, thereby imparting its unique electronic and physical properties to the target molecules.

The development of synthetic methodologies to incorporate the SF5 group into diverse molecular scaffolds is crucial for exploring its full potential in areas like medicinal and agricultural chemistry. researchgate.netthieme.de Thiophenol derivatives are key starting materials in a generalized two-step strategy for creating aryl-SF5 compounds. chemrxiv.org This involves a thiolation step followed by an oxidative fluorination to convert the thiol or disulfide into the desired pentafluorosulfanyl group. chemrxiv.orgnih.gov

This approach has enabled the synthesis of a wide range of SF5-functionalized aromatic and heteroaromatic compounds. For instance, SF5-alkynes, which can be derived from SF5-containing building blocks, serve as versatile platforms for creating more complex molecules. researchgate.net They can undergo reactions such as palladium-catalyzed syntheses to form 2-SF5-indenols or participate in 1,3-dipolar cycloadditions to yield SF5-substituted heterocycles like isoxazoles and isoxazolines. researchgate.net

A notable application is the synthesis of 2-SF5-(aza)indoles. nih.gov This strategy involves the radical addition of SF5Cl to 2-ethynyl anilines, followed by a cyclization reaction, demonstrating a practical route to novel SF5-containing heterocyclic systems. nih.gov The ability to functionalize these heterocycles further at various positions highlights the utility of SF5-precursors in generating molecular diversity. nih.gov The synthesis of aromatic pentafluorosulfanyl-containing amino acids has also been achieved through cross-coupling strategies, demonstrating the compatibility of the SF5-aryl moiety with peptide synthesis. nih.gov

Table 1: Examples of Complex Molecules Synthesized from SF5 Precursors

Molecule ClassSynthetic StrategyPrecursor TypeReference
2-SF5-(aza)indolesRadical addition of SF5Cl to 2-ethynyl anilines followed by cyclizationSF5-Aniline Derivatives nih.gov
SF5-Isoxazoles1,3-dipolar cycloaddition with in-situ generated nitrile oxidesSF5-Arylacetylenes researchgate.net
SF5-IndenolsPalladium-catalyzed reaction with boronic acidsSF5-Alkynes researchgate.net
SF5-Aromatic Amino AcidsNegishi cross-coupling(Bromophenyl)sulfur pentafluoride nih.gov

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface, and they are critical for modifying the interfacial properties of materials. The terminal group of the molecules comprising the SAM dictates the surface properties. The unique characteristics of the SF5 group make it an attractive candidate for a terminal group in SAMs.

Researchers have synthesized a series of molecules with oligophenylene backbones, a thiolate anchoring group (derived from a thiol like this compound), and a terminal SF5 group to form SAMs on gold (Au(111)) substrates. sciopen.comresearchgate.net The synthesis of these precursor molecules, such as 4''-(pentafluorosulfanyl)-[1,1':4',1''-terphenyl]-4-thiol, starts from commercially available materials like 4-(pentafluorosulfanyl)aniline. researchgate.net

These SF5-terminated SAMs exhibit dense molecular packing and an upright molecular orientation. sciopen.com The resulting surfaces are chemically homogeneous, comprised entirely of SF5 moieties, which leads to exceptional wetting and electrostatic properties. sciopen.comresearchgate.net For instance, these SAMs show high advancing water contact angles (up to 103°) and can significantly increase the work function of the gold substrate to values as high as 5.96 eV, among the highest reported for aromatic monolayers on gold. sciopen.com These properties make SF5-terminated SAMs highly promising for interface engineering in organic electronics and photovoltaic applications. sciopen.com

Contributions to Materials Science

The incorporation of the pentafluorosulfanyl group into materials can profoundly alter their physical and chemical properties. This compound and related derivatives are instrumental in the development of advanced materials, including liquid crystals, specialized polymers, and optoelectronic devices.

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. The introduction of highly polar terminal groups is a key strategy in designing new LC materials. The SF5 group, with its strong dipole moment and steric bulk, has been successfully employed as a polar terminal group in novel liquid crystals. researchgate.net

The synthesis of these materials often involves the incorporation of an aryl-SF5 moiety into a rigid molecular core. chemrxiv.orgacs.org For example, SF5-terminated fluorinated Schiff base liquid crystals have been prepared and characterized. researchgate.netacs.org A key synthetic step can be the addition of SF5Br to an olefin precursor. researchgate.net These SF5-containing liquid crystals exhibit interesting characteristics, such as a combination of high polarity (Δɛ) and very low birefringence (Δn), which is a particularly important feature for liquid crystal displays (LCDs) used in mobile applications. researchgate.netresearchgate.net The unique properties imparted by the SF5 group allow for the fine-tuning of the mesophase behavior and electro-optical performance of these advanced materials. chemrxiv.orgacs.org

Table 2: Properties of SF5-Containing Liquid Crystals

PropertyObservationSignificanceReference
Polarity (Δɛ)HighInfluences the dielectric anisotropy and switching voltage. researchgate.netresearchgate.net
Birefringence (Δn)Very LowCrucial for applications in mobile LCDs to improve viewing angles and reduce color shift. researchgate.netresearchgate.net
Phase BehaviorMonotropic nematic and smectic phases observed.Demonstrates the ability of the SF5 group to promote liquid crystalline phases. researchgate.netacs.org

The strong electron-withdrawing nature of the pentafluorosulfanyl group has been exploited in the field of polymerization catalysis. When incorporated into organometallic catalysts, SF5 groups can significantly modify their electronic properties and, consequently, their catalytic activity and selectivity. nih.gov

In a notable example, highly electron-withdrawing SF5 groups were used as substituents in Ni(II) salicylaldiminato catalyst complexes for ethylene (B1197577) polymerization. nih.govfigshare.com These SF5-functionalized catalysts enabled the polymerization of ethylene to higher molecular weights with reduced branching. nih.gov This effect is attributed to a significant reduction in the rate of β-hydrogen elimination, a key chain termination pathway. nih.gov This suppression of β-hydride elimination, combined with the catalyst's functional group tolerance, even allows for the direct polymerization of ethylene in water to produce disentangled, ultrahigh-molecular-weight linear polyethylene. nih.gov

Furthermore, thiophenols are precursors to poly(phenylene sulfide) (PPS), a high-performance thermoplastic. The polymerization of pentafluorothiophenol (B1630374) can lead to the formation of perfluoropoly(phenylene sulfide). cdnsciencepub.com This reaction can be initiated by reagents like manganese dioxide, proceeding through the decomposition of an intermediate metal thiolate. cdnsciencepub.com While early work noted the formation of this polymer, the development of high-molecular-weight fluorinated poly(thioarylene)s has been challenging. researchgate.net

The pentafluorosulfanyl group is an emerging and powerful tool in the design of functional materials for optoelectronics. researchgate.netrsc.org Its high electronegativity, combined with excellent chemical and thermal stability, allows for the precise tuning of the optoelectronic character of various classes of materials. researchgate.netrsc.org

The introduction of the SF5 group into π-conjugated systems can significantly alter their electronic structure, impacting properties such as absorption, emission, and charge transport. researchgate.net For example, SF5 can act as a potent electron-accepting group in push-pull dyes. researchgate.net The strong electron-withdrawing capacity of the SF5 group can enhance intramolecular charge-transfer characteristics, which is a key principle in the design of materials for nonlinear optics and organic light-emitting diodes (OLEDs). The stability and lipophilicity of the SF5 group are also advantageous for creating robust materials that can be processed and integrated into devices. researchgate.net Research in this area is intensive, exploring how the unique properties of SF5 can be harnessed to create the next generation of high-performance optoelectronic materials. researchgate.netrsc.org

Development of Specialized Chemical Reagents

The synthesis of molecules containing the pentafluorosulfanyl (SF5) group is a critical area of research, as these compounds serve as specialized reagents and building blocks for creating more complex molecules with tailored properties. thieme.denih.gov While the introduction of the SF5 group has historically been challenging, modern synthetic methods have improved accessibility, allowing for broader applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netchemrxiv.orgresearchgate.net

Utilization in S-Perfluoroalkylation Reactions of Thiophenols

A key strategy for synthesizing aryl-SF5 compounds involves the direct oxidative fluorination of thiophenol derivatives or their corresponding disulfides. chemrxiv.orgresearchgate.net This process transforms the sulfur center of the thiophenol into a pentafluorosulfanyl group, effectively creating a new, highly functionalized aromatic reagent.

Recent advancements have led to more efficient protocols for this transformation. One such method combines onium halides with silver(II) fluoride (B91410) (AgF2) to achieve the single-step conversion of various thiophenols into SF5-compounds with high yields. chemrxiv.org This approach is part of a generalized strategy that may involve an initial thiolation cross-coupling to generate the necessary thiophenol precursor, followed by the crucial oxidative fluorination step. chemrxiv.org

Another validated pathway utilizes aryl phosphorothiolates, which can be readily prepared from thiophenols. thieme-connect.com These intermediates are then converted to aryl tetrafluoro-λ6-sulfanyl chlorides (Ar-SF4Cl) and subsequently to the final Ar-SF5 compounds. thieme-connect.com The versatility of these methods allows for the creation of a diverse palette of SF5-containing aromatic building blocks from readily available thiophenol precursors. thieme-connect.com

Precursor TypeKey ReagentsProductSignificance
Aryl Thiol / DisulfideOnium halides, AgF2Aryl-SF5Provides a direct, high-yield conversion to SF5 compounds. chemrxiv.org
Aryl Phosphorothiolate (from Thiophenol)TCICA, KF; then AgBF4Aryl-SF4Cl, then Aryl-SF5Offers a convergent route from various starting materials via a thiophenol-derived intermediate. thieme-connect.com

Design of Analogues for Advanced Structure-Property Relationship Studies

The unique electronic and steric properties of the pentafluorosulfanyl group make it an invaluable functional moiety for designing molecular analogues in structure-property relationship (SPR) studies. nih.govusm.edu By replacing other functional groups with the SF5 group, researchers can systematically probe how properties like lipophilicity, metabolic stability, and electron density influence the function of a molecule. nih.govresearchgate.net The SF5 group is noted for its high electronegativity, thermal and chemical stability, and significant lipophilicity. nih.gov

A compelling example of this application is found in the development of novel meta-diamide insecticides. nih.govnih.gov In one study, researchers designed an insecticide, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide (compound 4d ), by replacing the heptafluoroisopropyl (B10858302) group of a known compound, broflanilide, with an SF5 group. nih.govresearchgate.net This substitution was investigated to understand the influence of the SF5 moiety on the compound's insecticidal activity and physicochemical properties. nih.gov

The study revealed that the SF5-containing analogue (4d ) exhibited high insecticidal potency and excellent selectivity. nih.govresearchgate.net Critically, it demonstrated a comparable level of lipophilicity (LogP) to broflanilide, a key parameter influencing a molecule's bioavailability. researchgate.net This finding highlights that the SF5 group can serve as an effective bioisosteric replacement, maintaining crucial physicochemical properties while potentially offering other benefits like enhanced metabolic stability. nih.govresearchgate.net Such studies demonstrate the power of using SF5-analogues to discover new crop-protecting agents and to refine the properties of bioactive molecules. nih.govnih.gov

CompoundKey Functional GroupLogPKinetic Solubility (µM)
Compound 4d -SF54.68313.3 ± 1.3
Broflanilide-CF(CF3)24.22>500

Data sourced from a study on meta-diamide insecticides. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-(Pentafluorothio)thiophenol in laboratory settings?

  • Methodological Answer : Adhere to GHS classifications for acute toxicity (Category 4, H302+H312) and carcinogenicity (≥0.1% concentration per IARC, ACGIH, NTP, and OSHA guidelines) . Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid dermal/oral exposure. Store in airtight containers away from incompatible reagents (e.g., oxidizers) .

Q. How can this compound be reliably detected in environmental samples?

  • Methodological Answer : Employ fluorescent probes leveraging photoinduced electron transfer (PET) mechanisms, such as CD-DNS nanoprobes, which detect thiophenols via "off-on" fluorescence enhancement . Validate results using HPLC-MS for low-concentration quantification in water matrices (e.g., river samples) .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include boiling point (179.2±40.0°C), density (1.3±0.1 g/cm³), and solubility in organic solvents (e.g., acetone). These parameters guide reaction temperature, solvent selection, and purification methods .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ with hypervalent iodine reagents?

  • Methodological Answer : Radical trifluoromethylation pathways dominate over polar mechanisms. For example, reagent 1 (3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol) undergoes dissociative electron transfer (ΔF(≠) = 10.8 kcal/mol) to generate CF₃ radicals, confirmed via ab initio molecular dynamics and Hammett plot analysis . Optimize proton sources (e.g., thiophenol itself) to accelerate radical formation .

Q. How should researchers address discrepancies in ecological impact data for this compound?

  • Methodological Answer : Extrapolate from structurally similar compounds (e.g., 4-(trifluoromethyl)thiophenol), which show moderate aquatic toxicity (EC₅₀ = 10–100 mg/L). Conduct bioaccumulation assays (logP >3) and soil mobility studies (Koc <500) to fill data gaps . Note that regulatory agencies may classify it as "persistent" due to fluorine substitution .

Q. What experimental approaches resolve contradictions in toxicological data for this compound?

  • Methodological Answer : Apply OECD Test Guidelines (e.g., TG 471 for mutagenicity) and cross-validate with in silico models (e.g., QSAR). Prioritize studies with defined exposure routes (oral, dermal) and endpoints (e.g., respiratory effects) per inclusion criteria in Table C-1 . Address confounding variables (e.g., purity >98%) to ensure reproducibility .

Q. How are reaction kinetics of this compound studied in nucleophilic substitutions?

  • Methodological Answer : Use buffered methanol systems to isolate thiophenoxide ion reactivity. Monitor second-order kinetics via UV-Vis or fluorescence spectroscopy, as demonstrated with 2,4-dinitrofluorobenzene (k = 0.5–2.0 ×10⁻³ M⁻¹s⁻¹ at 25°C). Note that excess thiophenol does not alter rate laws, ruling out general acid catalysis .

Q. What synthetic strategies optimize derivatives of this compound for pesticidal applications?

  • Methodological Answer : React with O-phenyl alkylphosphonothionochlorides in benzene under reflux (e.g., S-(m-tolyl) O-phenyl ethylphosphonodithioate). Characterize products via NMR (¹H, ¹⁹F) and elemental analysis. Prioritize derivatives with logP <5 to balance efficacy and environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.